Methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c1-30-23(29)17-9-3-2-8-16(17)22(28)27-12-6-7-15(14-27)13-20-25-21(26-31-20)18-10-4-5-11-19(18)24/h2-5,8-11,15H,6-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUECVYEJXTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound featuring a 1,2,4-oxadiazole moiety, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 341.37 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | 3.329 |
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against various bacterial strains. For instance, studies have shown that oxadiazole derivatives can effectively inhibit Mycobacterium bovis and demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a study by Desai et al., several oxadiazole derivatives were synthesized and tested for their antibacterial effects. Among them, compounds with piperidine moieties exhibited enhanced activity compared to standard antibiotics like gentamicin . The most promising derivatives showed up to four times greater potency against resistant strains.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has also been a focal point in recent research. These compounds are believed to interfere with cellular mechanisms involved in tumor growth and proliferation.
Mechanism of Action:
The proposed mechanisms include the inhibition of key enzymes involved in cancer cell metabolism and the induction of apoptosis through modulation of signaling pathways related to cell survival .
Case Study:
A specific study highlighted that certain oxadiazole derivatives showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compounds were found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, oxadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. The presence of specific substituents on the oxadiazole ring can enhance these activities.
Research Findings:
Research has indicated that some derivatives possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This has opened avenues for further exploration in pain management therapies .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds can inhibit tumor growth across various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) . The mechanism often involves inducing apoptosis and disrupting cellular proliferation pathways.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | Breast (MCF7) | 5.0 | Apoptosis induction |
| Oxadiazole Derivative B | Ovarian (SKOV-3) | 4.5 | Cell cycle arrest |
| Methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate | Lung (A549) | TBD | TBD |
Antimicrobial Properties
Compounds with oxadiazole structures have shown promise as antimicrobial agents. They can target bacterial cell membranes and inhibit essential metabolic pathways. The incorporation of the piperidine moiety may enhance the lipophilicity of these compounds, improving their ability to penetrate bacterial membranes.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Final Esterification : The benzoate group is added through esterification reactions with methyl alcohol.
Study on Anticancer Efficacy
A recent study explored the anticancer efficacy of various oxadiazole derivatives, including those similar to this compound). The results indicated that these compounds significantly reduced cell viability in multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Microbial Resistance Investigation
Another study investigated the antimicrobial properties of a series of oxadiazole derivatives against resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in antibiotic development .
Chemical Reactions Analysis
Key Structural Features and Reaction Sites
The molecule contains three reactive domains:
-
1,2,4-Oxadiazole Ring : A heterocyclic core synthesized via cyclization reactions.
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Piperidine Moiety : A six-membered nitrogen-containing ring amenable to functionalization.
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Ester Groups : Methyl benzoate and carbamate ester groups susceptible to hydrolysis or nucleophilic substitution.
Functionalization of the Piperidine Scaffold
The piperidine ring is modified via alkylation or reductive amination :
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Alkylation : Substitution at the 3-position using bromomethyl-oxadiazole derivatives ( , ).
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Coupling Reactions : Piperidine-1-carbonyl groups are introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with benzoic acid derivatives ( , ).
Key Data from Patents
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EDCI/HOBt coupling of S-1-Boc-piperidine-3-carboxylic acid with methyl 2-(aminomethyl)benzoate achieved 68% yield after Boc deprotection ( ).
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Piperidine alkylation with 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl bromide under NaH/THF conditions yielded 73% product ( ).
Ester Hydrolysis and Derivatives
The methyl benzoate group undergoes alkaline hydrolysis to the carboxylic acid, enabling further derivatization:
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Hydrolysis : Treatment with NaOH/MeOH at 60°C converts the ester to the acid (quantitative yield, ).
-
Amide Formation : Subsequent activation with CDI (1,1′-carbonyldiimidazole) and coupling with amines yields carboxamide derivatives ( , ).
Stability Note : The oxadiazole ring remains intact under mild acidic/basic conditions but degrades in strong acids (e.g., TFA, ).
Pharmacological Modifications
While the query focuses on chemical reactions, it is notable that analogs of this compound exhibit MDM2 inhibitory activity (Ki < 1 nM) when the piperidine is substituted with spirocyclic motifs ( ). Modifications to the fluorophenyl group (e.g., chloro or methyl substituents) alter binding affinity ( , ).
Comparative Reactivity of Structural Analogs
Challenges and Optimization
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core: Oxadiazole vs. Triazole/Pyrazole
The 1,2,4-oxadiazole ring in the target compound distinguishes it from triazole or pyrazole derivatives in the evidence. Key differences include:
The oxadiazole’s stability could enhance environmental persistence compared to triazoles, but with trade-offs in target specificity .
Fluorinated Substituents
The 2-fluorophenyl group in the target compound contrasts with fluorinated groups in analogs:
The 2-fluorophenyl group may optimize π-π stacking in target binding compared to bulkier fluorinated chains .
Piperidine and Ester Motifs
Piperidine and ester groups are common in bioactive compounds:
The piperidine-1-carbonyl in the target likely improves membrane permeability compared to simpler piperidine derivatives .
Physicochemical Properties
While molecular weight (MW) data for the target is absent in evidence, analogs suggest trends:
| Compound () | MW | Purity | Relevance to Target |
|---|---|---|---|
| Methyl benzoate analog | 259.31 | 95% | Lower MW suggests target is larger (~450-500 estimated) |
| Flupoxam | ~400 | N/A | Comparable complexity |
Higher MW in the target may reduce bioavailability but improve target affinity .
Research Findings and Implications
- Synthetic Feasibility : The benzoate and oxadiazole motifs are synthetically accessible, as seen in ’s 95%-pure compounds .
- Biological Performance : Fluorinated oxadiazoles may offer a balance between triazole efficacy and pyrazole metabolic stability .
- Toxicity Considerations : Piperidine derivatives (e.g., fenpropidin) require careful toxicity profiling, suggesting similar needs for the target compound .
Q & A
Q. Q1. What are the optimal synthetic routes for Methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate, and how can reaction conditions be optimized to improve yields?
A: The synthesis typically involves three key steps:
Oxadiazole Formation : React 2-fluorobenzonitrile with hydroxylamine hydrochloride to form an amidoxime, followed by cyclization with trichloroacetic acid to yield the 1,2,4-oxadiazole ring .
Piperidine Functionalization : Alkylate the oxadiazole with a bromomethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to attach the methyl-piperidine moiety .
Benzoate Coupling : Use a carbodiimide coupling agent (e.g., EDCI/HOBt) to esterify the piperidine-carbonyl intermediate with methyl 2-hydroxybenzoate .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Use microwave-assisted synthesis for cyclization steps to reduce reaction time .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Advanced Characterization
Q. Q2. What advanced spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?
A:
- ¹H/¹³C NMR : Assign peaks to confirm the fluorophenyl (δ 7.2–7.8 ppm), oxadiazole (C-5 at δ 167 ppm), and piperidine (δ 2.5–3.5 ppm) groups .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 452.15; experimental error <2 ppm) .
- HPLC-PDA : Use a C18 column (ACN/water, 0.1% TFA) to assess purity (>98%) and detect trace impurities .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Structure-Activity Relationship (SAR) Studies
Q. Q3. How can researchers design SAR studies to evaluate the impact of fluorophenyl and oxadiazole modifications on biological activity?
A:
Fluorophenyl Variants : Synthesize analogs with substituents (e.g., Cl, CF₃) at the 2-position to assess electronic effects on target binding .
Oxadiazole Isosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to study ring stability and hydrogen-bonding capacity .
Piperidine Substitution : Introduce methyl or hydroxy groups to the piperidine ring to modulate lipophilicity and solubility .
Methodology :
- Test analogs in vitro (e.g., enzyme inhibition assays) and correlate activity with computational docking (Autodock Vina) to identify critical interactions .
Data Contradiction Resolution
Q. Q4. How can researchers resolve discrepancies between computational solubility predictions and experimental solubility data for this compound?
A:
- Computational Tools : Use ACD/Labs or COSMO-RS to predict solubility in DMSO/water mixtures. Cross-validate with experimental shake-flask assays at 25°C .
- Crystallinity Analysis : Perform DSC/TGA to detect polymorphs or hydrates that reduce solubility .
- Buffer Optimization : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pH-dependent behavior .
Pharmacokinetic Profiling
Q. Q5. What in vitro and in vivo models are appropriate for assessing the pharmacokinetic properties of this compound?
A:
- In Vitro :
- In Vivo :
Stability and Storage
Q. Q6. What storage conditions and stability assessments are critical for maintaining the integrity of this compound?
A:
- Storage : Store at –20°C in airtight, amber vials under argon to prevent hydrolysis/oxidation .
- Stability Tests :
Biological Target Identification
Q. Q7. What methodologies can identify the primary biological target of this compound?
A:
- Affinity Chromatography : Immobilize the compound on sepharose beads and pull down binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
